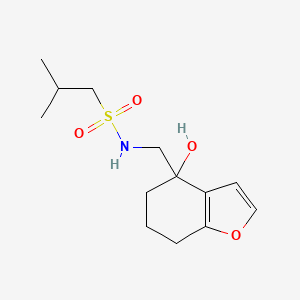

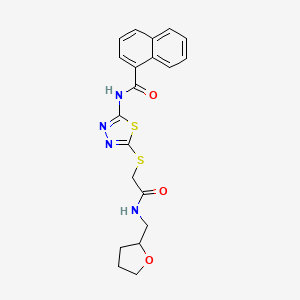

![molecular formula C15H13FN4O2S B2495590 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide CAS No. 1903165-39-8](/img/structure/B2495590.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Research on heterocyclic compounds, especially those containing triazine and thiophene moieties, is of significant interest due to their diverse biological activities and applications in materials science. Fluorinated triazines and substituted thiophenes are particularly noted for their potential in drug development and advanced material applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of fluorinated triazine derivatives often involves multi-step reactions, starting with the preparation of the core triazine structure followed by halogenation, amination, and further functionalization steps. For example, the synthesis of similar compounds typically involves nucleophilic substitution reactions, cyclization, and the use of specific reagents to introduce fluorine and other substituents into the molecule (García et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds containing triazine and thiophene units is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the geometry, electron distribution, and functional group orientations critical for the compound's reactivity and interaction with biological targets. Density functional theory (DFT) calculations are also employed to predict and understand the molecular structure and properties of these compounds (Rao et al., 2022).

Scientific Research Applications

Antitubercular and Antibacterial Activities

Research has shown that derivatives of 1,3,5-triazinyl carboxamide, which share structural similarities with the compound , exhibit significant antitubercular and antibacterial properties. These compounds have been synthesized and evaluated for their potential as more potent agents than some reference drugs, such as Pyrazinamide and Streptomycin, against various microbial strains. The study also involved in silico docking studies to explore the binding interactions of these compounds with target enzymes like MTB enoyl reductase (Bodige et al., 2020).

Photophysical Properties for High-Tech Applications

Compounds containing the 1,3,5-triazine moiety, similar to the compound in focus, have been developed for high-tech applications such as OLEDs and NLO materials. These compounds, characterized by a strong electron acceptor-donor chromophoric system, exhibit high Stoke's shifts and excellent thermal stability, indicating their potential for use in advanced optical and electronic devices (Padalkar et al., 2011).

Synthesis and Biological Activities of Hybrid Molecules

Research into the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, integrated with structures akin to the subject compound, has shown promising antimicrobial, antiurease, and antilipase activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents with targeted biological activities (Başoğlu et al., 2013).

Material Science and Polymer Chemistry

In material science, compounds containing s-triazine rings and fluorene groups, similar to the target compound, have been synthesized and characterized. These materials, known for their robust thermal properties and solubility in various organic solvents, have potential applications in the development of advanced polymeric materials with unique physical properties (Sagar et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.

Mode of Action

The compound interacts with its targets by inhibiting their activity . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . For example, one of the derivatives of this compound demonstrated about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibits BuChE via a mixed-type inhibition mode .

Future Directions

properties

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c1-9-2-5-13(23-9)14(21)17-6-7-20-15(22)11-8-10(16)3-4-12(11)18-19-20/h2-5,8H,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMDTFRCSOQZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

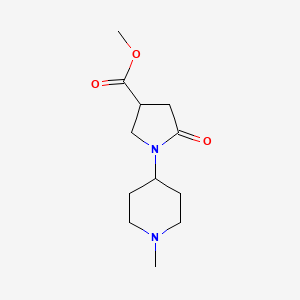

![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)

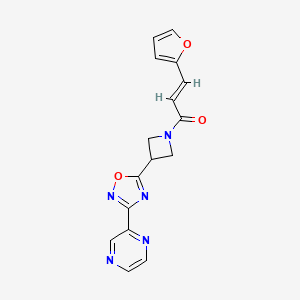

![7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline](/img/structure/B2495512.png)

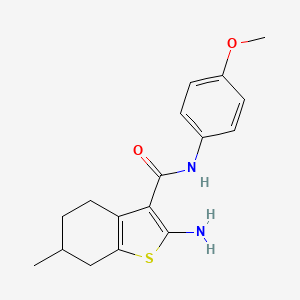

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)

![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)

![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)

![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)